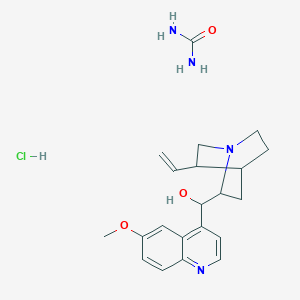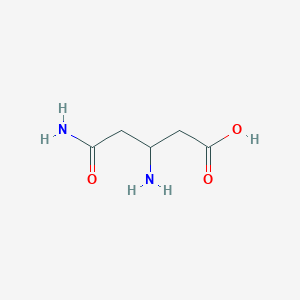![molecular formula C12H18N4S B12102938 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea is a complex organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science
Métodos De Preparación
The synthesis of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea typically involves the condensation of N,N-diethylthiourea with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Phase transfer catalysis and other advanced techniques may be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Research suggests that the compound has anti-inflammatory and antioxidant activities, making it a candidate for drug development in treating inflammatory disorders and oxidative stress-related diseases.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions through its thiourea moiety, forming stable complexes. These complexes can modulate various biochemical pathways, leading to their observed biological activities .
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:
1,1-diethyl-3-(4-methoxybenzoyl)thiourea: This compound also forms complexes with transition metals and exhibits similar biological activities.
1,1-di-n-propyl-3-(4-(3,3-di-n-propylthioureidocarbonyl)benzoyl)thiourea: This derivative has been studied for its thermal behavior and complexation with metal ions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other thiourea derivatives.
Propiedades
Fórmula molecular |
C12H18N4S |
|---|---|
Peso molecular |
250.37 g/mol |
Nombre IUPAC |
1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-4-16(5-2)12(17)15-13-9-11-8-6-7-10(3)14-11/h6-9H,4-5H2,1-3H3,(H,15,17)/b13-9+ |
Clave InChI |
AXTATRPIRYPVLG-UKTHLTGXSA-N |
SMILES isomérico |
CCN(CC)C(=S)N/N=C/C1=CC=CC(=N1)C |
SMILES canónico |
CCN(CC)C(=S)NN=CC1=CC=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)
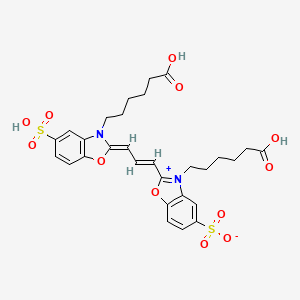
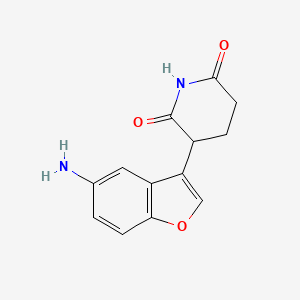
![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)

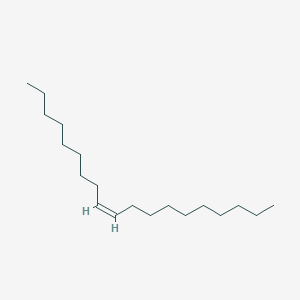
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
![2-Phenyl-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B12102904.png)


